molecular formula C14H16N4O4 B2614520 N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide CAS No. 878965-69-6

N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide

Cat. No. B2614520
CAS RN: 878965-69-6
M. Wt: 304.306
InChI Key: PFVQLKQHVGIMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide, also known as CCPA, is a chemical compound that has been widely used in scientific research for its ability to selectively activate A1 adenosine receptors. A1 adenosine receptors are a type of G protein-coupled receptor that plays an important role in regulating various physiological processes, including heart rate, blood pressure, and neurotransmitter release.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide has been used in a wide range of scientific research applications, including studies on the role of A1 adenosine receptors in cardiovascular function, neurotransmitter release, and neuroprotection. N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide has also been used to investigate the potential therapeutic benefits of A1 adenosine receptor activation in various disease states, including ischemic stroke, epilepsy, and Parkinson's disease.

Mechanism of Action

N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide selectively activates A1 adenosine receptors by binding to a specific site on the receptor and inducing a conformational change that leads to downstream signaling events. This activation of A1 adenosine receptors can result in the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The activation of A1 adenosine receptors by N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of heart rate, blood pressure, and neurotransmitter release. N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide has also been shown to have neuroprotective effects in animal models of ischemic stroke and epilepsy.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide has several advantages for use in lab experiments, including its high potency and selectivity for A1 adenosine receptors. However, its relatively short half-life and potential for off-target effects can limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide and A1 adenosine receptors, including the development of more selective and potent A1 adenosine receptor agonists, the investigation of the role of A1 adenosine receptors in other disease states, and the exploration of the potential therapeutic benefits of A1 adenosine receptor activation in humans. Additionally, further research is needed to fully understand the downstream signaling pathways and physiological effects of A1 adenosine receptor activation by N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide.

Synthesis Methods

N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide can be synthesized using a multi-step process that involves the reaction of 4-cyanocyclohexanone with 3-nitropyridine, followed by the addition of ethyl chloroacetate and sodium hydride. The resulting intermediate is then treated with hydrochloric acid and sodium hydroxide to yield N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c15-10-14(6-2-1-3-7-14)17-12(19)9-22-11-5-4-8-16-13(11)18(20)21/h4-5,8H,1-3,6-7,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVQLKQHVGIMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC2=C(N=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264105
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.